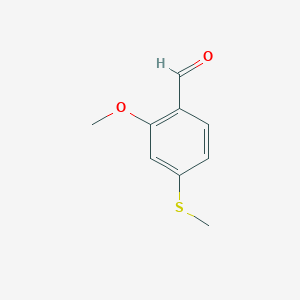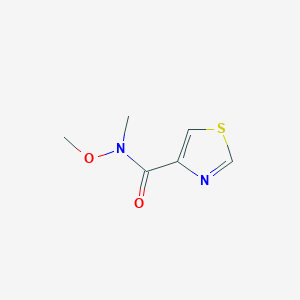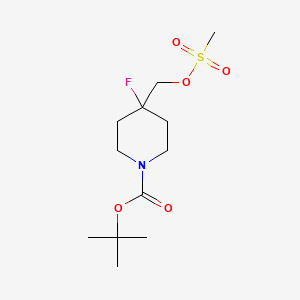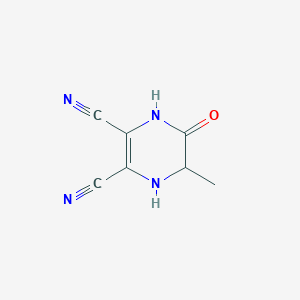
2-methoxy-4-(methylsulfanyl)benzaldehyde
概要
説明
2-methoxy-4-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C9H10O2S It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with methylthiobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound may involve the use of specialized catalysts and optimized reaction conditions to ensure high efficiency and yield. For example, the SZTA catalyst, prepared by mixing titanium tetrachloride (TiCl4) and zirconium oxychloride (ZrOCl2-8H2O), can be used in an autoclave with thioanisole to produce the desired compound .
化学反応の分析
Types of Reactions
2-methoxy-4-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methylthio groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-Methoxy-4-(methylthio)benzoic acid.
Reduction: 2-Methoxy-4-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-methoxy-4-(methylsulfanyl)benzaldehyde has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-methoxy-4-(methylsulfanyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the methoxy and methylthio groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-Methoxybenzaldehyde
- 4-(Methylthio)benzaldehyde
- 2-Methoxybenzaldehyde
Uniqueness
2-methoxy-4-(methylsulfanyl)benzaldehyde is unique due to the presence of both methoxy and methylthio groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of electronic and steric effects, which can influence its behavior in chemical reactions and biological systems .
特性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
2-methoxy-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H10O2S/c1-11-9-5-8(12-2)4-3-7(9)6-10/h3-6H,1-2H3 |
InChIキー |
REXVKPKYKSEXRG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)SC)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide](/img/structure/B8639682.png)



![Dibenzo[b,d]thiophene-2-sulfonyl chloride](/img/structure/B8639707.png)
![4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B8639715.png)
![4-[(4-Hydroxycyclohexyl)amino]-3-nitrobenzonitrile](/img/structure/B8639722.png)




![N-[4-(Hydroxymethyl)benzyl]acetamide](/img/structure/B8639735.png)

